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Compound of Interest

Compound Name: Leniolisib Phosphate

Cat. No.: B608519

Leniolisib Phosphate Drug Interaction Technical
Support Center

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information on the drug interaction
considerations for Leniolisib Phosphate in co-treatment studies. The following frequently
asked questions (FAQs) and troubleshooting guides are designed to address specific issues
you may encounter during your experiments.

Frequently Asked Questions (FAQS)

Q1: What is the primary metabolic pathway of Leniolisib and which cytochrome P450 (CYP)
enzyme is predominantly involved?

Al: Leniolisib is primarily metabolized in the liver through oxidative metabolism. The major
enzyme responsible for its metabolism is CYP3A4, accounting for approximately 94.5% of the
oxidative metabolism.[1][2] Minor contributions are made by CYP3A5 (3.5%), CYP1A2 (0.7%),
and CYP2D6 (0.4%).[1][2] The main circulating component in plasma is the unchanged parent
drug.[1]

Q2: What are the key drug interaction considerations when Leniolisib is the "victim" drug (i.e.,
its concentration is affected by another drug)?
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A2: Leniolisib is a substrate of CYP3A4. Therefore, co-administration with strong inhibitors of
CYP3A4 should be avoided as it can significantly increase Leniolisib's plasma concentration.[1]
A clinical study investigating the effect of itraconazole, a strong dual inhibitor of CYP3A4 and P-
glycoprotein (P-gp), on a single 10 mg oral dose of Leniolisib demonstrated a 2.1-fold increase
in the area under the curve (AUC) and a 1.25-fold increase in the maximum concentration
(Cmax) of Leniolisib.[3] Conversely, co-administration with strong or moderate inducers of
CYP3A4 is also best avoided as this may decrease Leniolisib's plasma concentrations and
potentially reduce its efficacy.[3]

Q3: What are the known effects of Leniolisib as a "perpetrator” drug (i.e., affecting the
concentration of other drugs)?

A3: In vitro studies have shown that Leniolisib is an inhibitor of CYP1A2, as well as the
transporters BCRP, OATP1B1, and OATP1B3.[1] Therefore, concomitant use of Leniolisib with
drugs that are sensitive substrates of CYP1A2 may lead to increased concentrations of the co-
administered drug. Caution is advised when co-administering Leniolisib with substrates of
BCRP, OATP1B1, and OATP1B3. The FDA has recommended a cocktail drug-drug interaction
(DDI) study to assess the clinical significance of these findings.[4]

Troubleshooting Guide
Issue: Unexpectedly high or low Leniolisib plasma concentrations in a co-treatment study.

» Review Co-administered Medications: Check if the subject is taking any medications known
to be strong inhibitors or inducers of CYP3A4.

e Consult Drug Interaction Tables: Refer to the provided tables summarizing the effects of
CYP3A4 inhibitors and inducers on Leniolisib pharmacokinetics.

e Consider P-gp Inhibition: While a clinical study showed that the strong P-gp inhibitor
quinidine did not significantly alter Leniolisib's pharmacokinetics, it is a factor to consider,
especially with drugs that are potent inhibitors of both CYP3A4 and P-gp.[3]

Issue: Altered plasma concentrations of a co-administered drug in the presence of Leniolisib.

« |dentify the Metabolic Pathway of the Co-administered Drug: Determine if the affected drug is
a substrate of CYP1A2, BCRP, OATP1B1, or OATP1B3.
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» Monitor for Clinical Effects: If the co-administered drug has a narrow therapeutic index,
closely monitor for any signs of increased exposure or adverse events.

o Future Study Design: For future studies, consider enrolling in the planned cocktail DDI study
to gain more definitive clinical data on these potential interactions.

Quantitative Data Summary

Table 1: Effect of Strong CYP3A4 and P-gp Inhibitors on Leniolisib Pharmacokinetics

Co- o Fold Fold
o Leniolisib . .
administere 5 N Change in Change in Reference
ose
d Drug AUC Cmax

Itraconazole

(Strong 10 mg single
20 2.1 1.25 [3]
CYP3A4/P- dose
gp Inhibitor)
Quinidine )
10 mg single ) )

(Strong P-gp 4 20 No alteration No alteration [3]

ose
Inhibitor)

AUC: Area under the plasma concentration-time curve; Cmax: Maximum plasma concentration

Experimental Protocols

Key Experiment: Clinical Drug-Drug Interaction Study of Leniolisib with Itraconazole and
Quinidine

Objective: To investigate the effect of a strong CYP3A4/P-gp inhibitor (itraconazole) and a
strong P-gp inhibitor (quinidine) on the pharmacokinetics of a single oral dose of Leniolisib in
healthy male subjects.[3]

Study Design:

o Afixed-sequence, 3-way crossover study.[3]
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e Phase 1: Asingle oral dose of 10 mg Leniolisib was administered alone.[3]
e Washout Period: A washout period was observed between phases.[3]

e Phase 2: 200 mg of itraconazole was administered once daily for 9 days, with a single 10 mg
oral dose of Leniolisib co-administered on day 5.[3]

e Washout Period: Another washout period was observed.

e Phase 3: 300 mg of quinidine was administered 1 hour before and 3 hours after a single 10
mg oral dose of Leniolisib.[3]

Pharmacokinetic Sampling:

o Serial blood samples were collected at predefined time points after each Leniolisib
administration to determine the plasma concentrations of Leniolisib.

Bioanalytical Method:

o Plasma concentrations of Leniolisib were measured using a validated bioanalytical method
(details not specified in the provided abstract).

Pharmacokinetic Analysis:

e Pharmacokinetic parameters, including AUC and Cmax, were calculated for Leniolisib in
each phase of the study.

e The geometric mean ratios of AUC and Cmax for Leniolisib with and without the inhibitors
were determined to assess the magnitude of the drug interaction.

Visualizations
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Perpetrator Drugs
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Caption: Leniolisib Metabolism and Interactions as a Victim Drug.

Victim Drugs (Substrates)
—— Inhibits metabolism,
Leniolisib as a Perpetrator

CYP1A2 Substrates
(e.g., Caffeine)

Leniolisib [~~~

BCRP, OATP1B1, OATP1B3 Substrates
Hi (e.g., Rosuvastatin)

Click to download full resolution via product page

Caption: Leniolisib's Potential as a Perpetrator Drug.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Leniolisib Phosphate drug interaction considerations in
co-treatment studies.]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b608519#leniolisib-phosphate-drug-interaction-
considerations-in-co-treatment-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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